(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid
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Overview
Description
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires a base catalyst and is carried out under reflux conditions . Another method involves the use of multicomponent reactions, where thiophene derivatives are synthesized through ring-forming reactions involving multiple reactants .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These reactions are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of (3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 2-acetylthiophene
- Thiophene-3-carboxylic acid
Uniqueness
(3E)-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is unique due to its specific structural features, such as the presence of both a thiophene ring and an α,β-unsaturated carbonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .
Properties
IUPAC Name |
(E)-2-oxo-4-thiophen-2-ylbut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMUXHDTVARLD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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